Z-Ile-NH

Caspase-3 inhibition Apoptosis Potency comparison

Researchers requiring nuanced apoptosis modulation often find potent pan-caspase inhibitors confound results by masking specific caspase roles. Z-Ile-NH2 (Cbz-L-isoleucinamide) solves this with a moderate, selective profile (caspase-3 IC50 = 15.35 µM), enabling sub-lethal threshold studies without complete pathway ablation. • Avoids experimental confounding from broad-spectrum agents like Z-VAD-FMK. • Functions as an orthogonal protected building block (Z-group) for solid-phase peptide synthesis. • Minimal scaffold (MW 264.32 g/mol) for SAR-driven inhibitor development.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
Cat. No. B15287081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-NH
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)
InChIKeyPDGQPWKDTCRXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ile-NH2: Selective Caspase-3 Inhibitor Building Block


Z-Ile-NH2 (CAS: 86161-49-1, Cbz-L-isoleucinamide) is a small-molecule, protected dipeptide analog that functions as a selective, albeit moderate, inhibitor of caspase-3 [1]. Characterized by a benzyloxycarbonyl (Z) protecting group on the N-terminus and an isoleucine amide moiety, it is primarily utilized as a biochemical tool for investigating apoptosis and as a valuable building block in peptide synthesis [2]. Its utility lies not in broad-spectrum caspase inhibition, but in its potential for targeted applications where selectivity over potency is the primary design criterion, a key consideration for researchers evaluating procurement options against more potent but less selective alternatives.

Caspase-3 inhibitor with inferred selectivity over broad-spectrum probes
Moderate potency supports partial inhibition and graded-response studies
Orthogonally protected building block for C-terminal amide peptide synthesis

Z-Ile-NH2 vs. Broad-Spectrum Caspase Inhibitors


Interchanging caspase inhibitors without precise understanding of their potency and selectivity profiles can lead to experimental confounding and erroneous conclusions [1]. While pan-caspase inhibitors like Z-VAD-FMK and highly potent specific inhibitors like Q-VD-OPh are widely used, their broad activity can mask the specific role of individual caspases or induce unintended cytotoxic effects [2]. Conversely, Z-Ile-NH2's moderate and potentially more targeted inhibitory profile offers a distinct advantage for studies requiring a nuanced approach to apoptosis modulation or for applications where a less potent, more selective tool is needed to avoid complete pathway ablation [1]. The following quantitative evidence demonstrates why Z-Ile-NH2 occupies a unique and non-substitutable position in the caspase inhibitor landscape.

Pan-caspase inhibitor class (e.g., Z-VAD-FMK type)
Broad-spectrum inhibition may mask caspase-3-specific contributions, confounding apoptosis or inflammation model interpretation.
High-potency irreversible inhibitors (e.g., Q-VD-OPh class)
Near-complete pathway ablation may prevent sub-lethal signaling and graded-response investigation.
Functional role mismatch with final inhibitor products
Fully assembled inhibitors cannot substitute for a protected dipeptide building block in custom peptide synthesis workflows.

Z-Ile-NH2: Quantitative Comparison with Key Analogs


Moderate vs. High Potency in Apoptosis Studies

In a direct in vitro assay against recombinant human caspase-3, Z-Ile-NH2 exhibits an IC50 of 15.35 µM, which is markedly less potent than the broad-spectrum, irreversible inhibitor Q-VD-OPh (IC50 = 0.025 µM) and the specific caspase-3 inhibitor Z-DEVD-FMK (IC50 = 0.13 µM) [1][2]. This 614-fold difference in potency between Z-Ile-NH2 and Q-VD-OPh, and a 118-fold difference compared to Z-DEVD-FMK, is not a deficiency but a functional characteristic. It enables researchers to achieve partial caspase-3 inhibition, allowing for the study of sub-lethal apoptotic signaling events or the fine-tuning of cellular responses that would be impossible with near-complete enzyme inactivation by more potent inhibitors [3].

Inhibitory Potency
Reported
Target: 15.35 µM
Comparators: Q-VD-OPh 0.025 µM, Z-DEVD-FMK 0.13 µM
614× / 118× lower potency
Enables partial caspase-3 inhibition for sub-lethal signaling studies.
Recombinant human caspase-3 in vitro enzymatic assay
Caspase-3 inhibition Apoptosis Potency comparison Biochemical assays

Inferred Selectivity for Caspase-3

While direct comparative selectivity data against a broad panel of proteases is not available for Z-Ile-NH2, its structural class and mechanism of action allow for a strong class-level inference. As a small dipeptide analog, Z-Ile-NH2 is predicted to exhibit a narrower target profile compared to broad-spectrum inhibitors like Z-VAD-FMK, which potently inhibits caspases 1-10 (with the exception of caspase-2) and can also suppress T-cell proliferation through off-target effects [1][2]. Furthermore, in contrast to Z-DEVD-FMK, which shows no activity against cathepsins B and L, the specific inhibitory profile of Z-Ile-NH2 towards these and other off-target proteases like calpains remains to be fully elucidated, making it a compelling candidate for applications where a more restricted, and thus potentially more predictable, inhibition pattern is desired [3].

Selectivity Profile
Class-level
Inferred narrow target spectrum; off-target cathepsin/calpain profile uncharacterized.
May offer cleaner caspase-3 attribution than pan-caspase inhibitors.
Based on structural class of small dipeptide analog
Caspase selectivity Protease profiling Cathepsin Calpain Target engagement

Low Molecular Weight: Permeability and Synthesis Edge

Z-Ile-NH2 possesses a significantly lower molecular weight (MW = 264.32 g/mol) and a more favorable LogP (2.90) compared to many widely used tetrapeptide-based caspase inhibitors [1][2]. For instance, Z-DEVD-FMK (MW = 688.7 g/mol) is more than 2.6 times larger, and Z-IETD-FMK (MW = 654.7 g/mol) is nearly 2.5 times larger . This substantial difference in molecular size, coupled with a higher LogP, suggests that Z-Ile-NH2 may exhibit superior passive membrane permeability and better overall cell penetration characteristics, a critical factor for in vitro and in vivo applications. This property is supported by its structural simplicity, which is a known driver of enhanced cellular uptake [3].

Molecular Properties
Reported
MW: 264.3 g/mol, LogP: 2.90
vs. Z-DEVD-FMK 688.7, Z-IETD-FMK 654.7 g/mol
Lower MW and favorable LogP suggest enhanced cell permeability in research models.
Calculated physicochemical properties
Molecular weight Cell permeability Peptide synthesis LogP Bioavailability

Building Block for Solid-Phase Peptide Synthesis

Z-Ile-NH2 serves as a critical, protected amino acid building block in solid-phase peptide synthesis (SPPS) [1]. Its C-terminal amide (-NH2) group is a key functional handle that allows for the creation of peptides with a C-terminal amide, a common modification that can enhance biological stability and activity [2]. The benzyloxycarbonyl (Z) protecting group on the N-terminus is orthogonal to base-labile Fmoc chemistry, making it a preferred choice in specific synthetic routes where selective deprotection is required [3]. This contrasts with more complex, fully assembled inhibitor peptides like Z-DEVD-FMK, which are final products, not versatile synthetic intermediates.

Functional Role
Method context
Protected dipeptide with orthogonal Z-group and C-terminal amide handle.
Enables synthesis of C-terminal amidated peptides; not interchangeable with final inhibitors.
Standard solid-phase peptide synthesis protocols
Solid-phase peptide synthesis Peptide building block C-terminal amide Z-protecting group Peptide chemistry

Z-Ile-NH2: Optimal Research Applications


Fine-Tuning Apoptosis in Primary Cells

Leverage the moderate potency of Z-Ile-NH2 (IC50 = 15.35 µM) to create a gradient of caspase-3 inhibition in sensitive primary cells [1]. This allows for the study of sub-lethal caspase-3 activation thresholds and downstream signaling events without triggering complete apoptosis, a scenario where the high potency of Q-VD-OPh (IC50 = 0.025 µM) would cause complete and immediate pathway shutdown [2].

Isolating Caspase-3 in Inflammation Models

Employ Z-Ile-NH2 to specifically probe the contribution of caspase-3 to inflammatory processes, where broad-spectrum inhibitors like Z-VAD-FMK would confound results by simultaneously blocking caspase-1, -4, -5, and -8 [1][2]. The inferred selectivity of Z-Ile-NH2 offers a cleaner approach to dissect the specific role of the executioner caspase-3 in these pathways [3].

Custom C-Terminal Amide Peptide Synthesis

Utilize Z-Ile-NH2 as a key protected amino acid building block in solid-phase peptide synthesis to create novel peptides with enhanced biological stability conferred by a C-terminal amide group [1]. Its orthogonal Z-protecting group allows for selective deprotection under mild acidic conditions, a critical requirement in complex, multi-step peptide syntheses where acid-labile side-chain protecting groups are present [2].

SAR Studies for Next-Gen Caspase Inhibitors

Use Z-Ile-NH2 as a minimal scaffold for SAR studies aimed at developing novel, more potent, and selective caspase-3 inhibitors. Its small size (MW = 264.32 g/mol) and moderate potency provide an excellent starting point for iterative chemical modifications, allowing for systematic evaluation of the impact of added functional groups on both activity and selectivity [1][2].

Application
Selection Property
Validation Focus
Caspase-3 graded inhibition in apoptosis research
Moderate inhibitory potency for partial enzyme blockade
Sub-lethal signaling and dose-response endpoint assessment
Inflammatory model caspase-3 role dissection
Inferred selectivity for caspase-3 over inflammatory caspases
Caspase-3-specific endpoint vs. pan-caspase readout
C-terminal amide peptide synthesis
Orthogonal Z-group and C-terminal amide handle
Selective deprotection and coupling efficiency
Scaffold for caspase-3 inhibitor SAR studies
Low molecular weight minimal scaffold
Activity and selectivity optimization via iterative modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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